Cas no 23500-15-4 ((2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid)

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a stereocenter at the 2-position and an isobutyryl substituent on the nitrogen. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid pyrrolidine backbone and potential as a building block for peptidomimetics or catalysts. The stereochemistry at the 2-position allows for enantioselective applications, while the carboxylic acid functionality provides a handle for further derivatization. Its structural features make it suitable for studying conformational effects in bioactive molecules or as a precursor in asymmetric synthesis. The compound's stability and well-defined configuration enhance its utility in method development and medicinal chemistry applications.
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid structure
23500-15-4 structure
Product name:(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
CAS No:23500-15-4
MF:C9H15NO3
Molecular Weight:185.2203
CID:1072860
PubChem ID:15324300

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Imp. E (EP): (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic Acid
    • (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
    • 1-Isobutyryl-L-proline
    • isobutyrylproline
    • 27JC6R80S1
    • N-isobutyrylproline
    • Q27254207
    • (S)-1-Isobutyrylpyrrolidine-2-carboxylic acid
    • (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic Acid; Captopril Imp. E (EP); Captopril Impurity E
    • Captopril impurity E [EP]
    • AKOS015837583
    • 23500-15-4
    • AKOS010372311
    • SCHEMBL3045658
    • (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic Acid
    • N-dimethylacetyl (l)-proline
    • WKQUFVTUGGLNNO-ZETCQYMHSA-N
    • CAPTOPRIL IMPURITY E [EP IMPURITY]
    • MFCD12795270
    • Captopril specified impurity E [EP]
    • Captopril EP Impurity E
    • UNII-27JC6R80S1
    • Proline, 1-isobutyryl-, L
    • HY-137772
    • DTXSID10178067
    • L-Proline, 1-(2-methyl-1-oxopropyl)-
    • F21102
    • CS-0141869
    • 1-Isobutyrylproline, (-)-
    • Captopril Impurity E
    • DTXCID40100558
    • Captopril specified impurity E
    • CAPTOPRIL IMPURITY E (EP IMPURITY)
    • DA-62048
    • インチ: InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1
    • InChIKey: WKQUFVTUGGLNNO-ZETCQYMHSA-N
    • SMILES: CC(C)C(=O)N1CCC[C@H]1C(=O)O

計算された属性

  • 精确分子量: 185.10525
  • 同位素质量: 185.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 57.6Ų

じっけんとくせい

  • 密度みつど: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 122.6-123.7 ºC
  • Boiling Point: 369.6±35.0 °C at 760 mmHg
  • フラッシュポイント: 177.3±25.9 °C
  • Solubility: 微溶性(11 g/l)(25ºC)、
  • PSA: 57.61
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid Security Information

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2839-1G
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
23500-15-4 97%
1g
¥ 990.00 2023-03-07
eNovation Chemicals LLC
Y1231118-10G
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
23500-15-4 97%
10g
$865 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2839-50G
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
23500-15-4 97%
50g
¥ 28,868.00 2023-03-07
abcr
AB596073-5g
(2S)-1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid; .
23500-15-4
5g
€786.00 2024-07-19
eNovation Chemicals LLC
Y1231118-10g
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
23500-15-4 97%
10g
$865 2025-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2839-500mg
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
23500-15-4 97%
500mg
¥561.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2839-1g
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
23500-15-4 97%
1g
¥858.0 2024-04-22
abcr
AB596073-1g
(2S)-1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid; .
23500-15-4
1g
€281.30 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2839-50g
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
23500-15-4 97%
50g
¥18480.0 2024-04-22
A2B Chem LLC
AB23475-500mg
L-Proline, 1-(2-methyl-1-oxopropyl)-
23500-15-4 95%
500mg
$94.00 2024-04-20

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid 関連文献

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acidに関する追加情報

Introduction to (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid (CAS No. 23500-15-4)

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid (CAS No. 23500-15-4) is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly known as S-Methyl-L-proline, is characterized by its unique structural features and potential biological activities. The compound's structure consists of a pyrrolidine ring with a carboxylic acid group and an acyl substituent, making it a valuable building block in the synthesis of various bioactive molecules.

The chemical structure of (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid is defined by its chiral center at the 2-position of the pyrrolidine ring, which imparts enantiomeric specificity to the molecule. This chirality is crucial for its biological activity and interactions with target proteins or receptors. The compound's molecular formula is C9H17NO3, and it has a molecular weight of 187.23 g/mol.

In recent years, (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a proline analog in the development of peptidomimetics and protein inhibitors. Proline, being a non-standard amino acid, often plays a critical role in the conformational stability and function of proteins. By incorporating (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid into peptide sequences, researchers can modulate the properties of these peptides, leading to enhanced stability, bioavailability, and target specificity.

A notable application of (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid is in the development of inhibitors for proteases, enzymes that play crucial roles in various physiological processes and diseases. For instance, studies have shown that derivatives of this compound can effectively inhibit serine proteases, which are involved in inflammation, cancer progression, and viral infections. This makes (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid a promising lead compound for the design of novel therapeutic agents.

Beyond its use in protease inhibition, (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid has also been explored for its potential as an antimicrobial agent. Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is thought to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a valuable candidate for the development of new antibiotics to combat multidrug-resistant bacterial strains.

In addition to its therapeutic applications, (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been utilized in the field of materials science for the synthesis of functional polymers and coatings. The unique chemical properties of this compound allow it to be incorporated into polymer chains, imparting enhanced mechanical strength, thermal stability, and biocompatibility to the resulting materials. These materials have found applications in various industries, including biomedical devices, drug delivery systems, and environmental remediation.

The synthesis of (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid typically involves several steps, including the protection of functional groups, selective acylation, and deprotection. One common synthetic route starts with L-proline as the starting material, which is then acylated using 2-methylpropionyl chloride or an equivalent reagent. The resulting protected intermediate is then deprotected under appropriate conditions to yield the final product. This synthetic strategy allows for high yields and excellent enantiomeric purity, making it suitable for large-scale production.

The safety profile of (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been extensively evaluated in preclinical studies. These studies have shown that the compound exhibits low toxicity and good biocompatibility when administered at therapeutic doses. However, as with any new chemical entity, further safety assessments are necessary before it can be advanced to clinical trials.

In conclusion, (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid (CAS No. 23500-15-4) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and biological activities make it a valuable tool for researchers seeking to develop novel therapeutics and functional materials. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human health.

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